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Cat. No.: B1666113 Get Quote

An In-depth Analysis of a Novel Amiodarone Analog for Rhythm Control

Introduction
Budiodarone (also known as ATI-2042) is an investigational antiarrhythmic drug being

developed for the management of atrial fibrillation (AF).[1] It is a chemical analog of

amiodarone, which is a highly effective agent for maintaining sinus rhythm but is associated

with a significant side-effect profile, including thyroid, pulmonary, and hepatic toxicity, largely

attributed to its long half-life and tissue accumulation.[1][2] Budiodarone was designed to

retain the electrophysiological properties of amiodarone while possessing a more favorable

pharmacokinetic profile, aiming for a safer therapeutic option.[1] This document provides a

detailed technical overview of the core research on budiodarone for researchers, scientists,

and drug development professionals.

Pharmacokinetics and Metabolism
A key design feature of budiodarone is its rapid metabolism and shorter half-life compared to

amiodarone. Budiodarone's structure differs from amiodarone by the presence of a sec-butyl

acetate side chain at position 2 of the benzofuran moiety.[2] This side chain allows for a shorter

half-life of approximately 7 hours, compared to 35-68 days for amiodarone.[1][2] This is

expected to lead to a faster onset of action and quicker clearance, reducing the risk of tissue

accumulation and associated toxicities.[2] The major metabolite of budiodarone, ATI-2000, is

considered to be electrophysiologically inactive.[1]
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Data Presentation
Table 1: Pharmacokinetic Profile of Budiodarone vs.
Amiodarone

Parameter Budiodarone (ATI-2042) Amiodarone

Half-Life ~7 hours[1][2][3][4] 35-68 days[2]

Metabolism
Rapid metabolism by plasma

and tissue esterases[5]
Complex, primarily hepatic

Key Metabolite

ATI-2000

(electrophysiologically inactive)

[1]

Desethylamiodarone (active)

Onset of Action
Faster onset anticipated due to

shorter half-life[2]
Slow onset of action[3]

Table 2: Efficacy of Budiodarone in Reducing Atrial
Fibrillation Burden (PASCAL Study)

Treatment Group (twice
daily)

Median Reduction in AF
Burden

p-value (vs. Placebo)

Placebo - -

200 mg

Not statistically significant in

PASCAL, though other

preliminary trials showed some

effect.[6][7]

-

400 mg 54%[6] 0.01[6]

600 mg
75% (in one preliminary trial)

[2], 74% (in PASCAL)[6]
0.001[6]

Table 3: Mean Trough Plasma Levels of Budiodarone
(ATI-2042) in a Preliminary Human Study
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Dose (twice daily) Mean Trough Plasma Level (ng/mL)

Baseline 0.0 ± 0.0

200 mg 2.4 ± 0.9

400 mg 5.2 ± 1.7

600 mg 13.1 ± 5.6

800 mg 19.8 ± 17.9

Data from a preliminary study in patients with

paroxysmal AF.[3]

Mechanism of Action
Budiodarone is a multi-channel blocker, exhibiting mixed ion channel electrophysiological

properties similar to amiodarone.[1][6] Its primary mechanism of action involves the inhibition of

multiple cardiac ion channels that are crucial for the generation and propagation of the cardiac

action potential.[4][5]

Potassium Channel Inhibition: By blocking potassium channels, budiodarone delays the

repolarization phase of the cardiac action potential. This prolongs the action potential

duration and increases the effective refractory period in atrial myocytes, making the tissue

less susceptible to re-entrant arrhythmias that can perpetuate AF.[1][5]

Sodium Channel Inhibition: The drug also blocks sodium channels, which decreases the

influx of sodium ions into the myocytes during depolarization.[1][2] This action can slow the

conduction velocity and reduce myocyte excitability.[1]

Calcium Channel Inhibition: Budiodarone inhibits L-type calcium channels, leading to a

reduced influx of calcium.[1][2] This can decrease the force of cardiac contraction and slow

conduction through the atrioventricular (AV) node.[5]

These actions collectively result in an increase in the atrial myocyte refractory period,

prolonged stimulus-to-atrium (St-A) and atrium-to-His (A-H) intervals, and a dose-dependent

decrease in heart rate.[1]
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Experimental Protocols
The PASCAL Study: A Randomized Trial of Budiodarone
in Paroxysmal Atrial Fibrillation
This study was a key Phase II clinical trial that investigated the safety and efficacy of

budiodarone.[7]

Objective: To assess the preliminary safety and efficacy of three different doses of

budiodarone in patients with paroxysmal atrial fibrillation.[6]

Study Design: A randomized, double-blind, placebo-controlled, multicenter study.[6]

Patient Population: 72 patients with paroxysmal atrial fibrillation and a previously implanted

dual-chamber pacemaker capable of storing electrograms.[6]

Methodology:

A 4-week baseline period was established to assess the initial atrial tachycardia/atrial

fibrillation burden (AT/AFB) while patients were off any antiarrhythmic drugs.[6]

Patients were then randomized to receive either a placebo or budiodarone at doses of

200 mg, 400 mg, or 600 mg, administered twice daily for 12 weeks.[6]

This treatment period was followed by a 4-week washout period.[6]

Pacemakers were interrogated every 4 weeks to quantify the AT/AFB, the number of AF

episodes, and the duration of these episodes.[6]

Primary Endpoint: The primary outcome measure was the percent change from baseline in

AT/AFB over the 12 weeks of treatment compared to the placebo group.[6]

Key Results: The 400 mg and 600 mg twice-daily doses of budiodarone significantly

reduced the AF burden compared to the placebo.[6][7] The study also demonstrated a

reduction in the number and duration of AF episodes.[6]
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Recent developments indicate a clear path forward for budiodarone's clinical development.

XYRA LLC has reached an agreement with the U.S. Food and Drug Administration (FDA) on

the design of pivotal studies for the approval of budiodarone for the long-term management of

symptomatic non-permanent AF.[8][9] These future studies will involve:

An open-label, long-term dosing study utilizing FDA-approved wearable devices to monitor

patients and adjust dosages.[8][9]

A six-month, double-blind, randomized, placebo-controlled trial comparing different fixed

doses of budiodarone.[8][9]

These trials will be crucial in definitively establishing the efficacy and safety of budiodarone as

a potential new therapeutic option for patients with atrial fibrillation.[1]
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Budiodarone Action on Cardiac Myocyte
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PASCAL Clinical Trial Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1666113?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/Budiodarone_ATI_2042_A_Technical_Overview_of_Early_Stage_Research_for_Atrial_Fibrillation.pdf
https://en.wikipedia.org/wiki/Budiodarone
https://pmc.ncbi.nlm.nih.gov/articles/PMC2659603/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2659603/
https://www.medchemexpress.com/budiodarone.html
https://www.benchchem.com/pdf/Budiodarone_ATI_2042_A_Technical_Overview_of_its_Chemical_Structure_Properties_and_Mechanism_of_Action.pdf
https://pubmed.ncbi.nlm.nih.gov/22205496/
https://pubmed.ncbi.nlm.nih.gov/22205496/
https://www.ahajournals.org/doi/10.1161/circep.115.002479
https://synapse.patsnap.com/article/xyra-secures-fda-consensus-on-budiodarone-approval-path-for-atrial-fibrillation-treatment
https://synapse.patsnap.com/article/xyra-secures-fda-consensus-on-budiodarone-approval-path-for-atrial-fibrillation-treatment
https://www.appliedclinicaltrialsonline.com/view/fda-reaches-agreement-on-endpoints-for-approval-of-budiodarone-for-the-management-of-atrial-fibrillation
https://www.benchchem.com/product/b1666113#budiodarone-for-atrial-fibrillation-research
https://www.benchchem.com/product/b1666113#budiodarone-for-atrial-fibrillation-research
https://www.benchchem.com/product/b1666113#budiodarone-for-atrial-fibrillation-research
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666113?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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